molecular formula C22H27N5O3 B2505615 N,N-diethyl-2-[3-({[3-(1H-imidazol-1-yl)propyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide CAS No. 872848-69-6

N,N-diethyl-2-[3-({[3-(1H-imidazol-1-yl)propyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide

Cat. No.: B2505615
CAS No.: 872848-69-6
M. Wt: 409.49
InChI Key: GKMGWCUKRXAJHE-UHFFFAOYSA-N
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Description

N,N-diethyl-2-[3-({[3-(1H-imidazol-1-yl)propyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide is a synthetic indole derivative characterized by:

  • An acetamide backbone with N,N-diethyl substitution.
  • A 1H-indol-1-yl moiety at the acetamide’s α-position.
  • A carbamoyl carbonyl group at the indole’s 3-position, further linked to a 3-(1H-imidazol-1-yl)propyl chain.

Properties

IUPAC Name

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-imidazol-1-ylpropyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O3/c1-3-26(4-2)20(28)15-27-14-18(17-8-5-6-9-19(17)27)21(29)22(30)24-10-7-12-25-13-11-23-16-25/h5-6,8-9,11,13-14,16H,3-4,7,10,12,15H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMGWCUKRXAJHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-[3-({[3-(1H-imidazol-1-yl)propyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and imidazole intermediates, followed by their coupling under specific conditions. Common reagents include diethylamine, acetic anhydride, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-[3-({[3-(1H-imidazol-1-yl)propyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole and indole rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines.

Scientific Research Applications

N,N-diethyl-2-[3-({[3-(1H-imidazol-1-yl)propyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-[3-({[3-(1H-imidazol-1-yl)propyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and imidazole moieties can bind to active sites, modulating the activity of these targets. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences and Similarities

The following compounds from the evidence share partial structural motifs with the target molecule:

Compound Name / ID Key Structural Features Molecular Formula Molecular Weight Reference
Target Compound N,N-diethyl acetamide; 1H-indol-1-yl; 3-carbamoyl carbonyl; 3-(imidazol-1-yl)propyl Not provided Not provided -
Compound 5 () 2-(1H-indol-1-yl)acetamide with N-carbamimidoyl substitution C₁₁H₁₀N₄O 216.9 g/mol
Compound in 2-(5-methoxy-1H-indol-1-yl)acetamide; 3-(benzimidazol-2-yl)propyl C₂₁H₂₂N₄O₂ 362.4 g/mol
3-(1H-indol-3-yl)-N-methylpropanamide () Propanamide chain at indole-3-position; N-methyl substitution C₁₂H₁₄N₂O 202.3 g/mol
N-((1-(phenylsulfonyl)-1H-indol-3-yl)methyl)acetamide () Acetamide at indole-3-position; phenylsulfonyl substitution C₁₇H₁₆N₂O₃S 328.4 g/mol
Key Observations:

Indole Substitution Position :

  • The target compound and ’s analog feature indole-1-yl substitution, whereas and derivatives are substituted at indole-3-yl . Positional differences significantly alter electronic properties and receptor binding profiles .
  • For example, indole-1-yl substitution in the target compound may enhance steric accessibility for interactions with imidazole-targeted receptors compared to 3-yl analogs.

Functional Group Variations: The imidazole-propyl carbamoyl group in the target compound distinguishes it from ’s benzimidazole-propyl analog. The N,N-diethyl group on the acetamide backbone (target) contrasts with the N-carbamimidoyl group in ’s Compound 5, which may influence solubility and metabolic stability .

Synthetic Routes :

  • The target compound’s synthesis likely involves HATU-mediated coupling (similar to ’s protocols) for introducing the carbamoyl carbonyl and imidazole-propyl chain .
  • By comparison, ’s benzimidazole analog may require additional steps for benzimidazole ring formation, increasing synthetic complexity .

Hypothetical Pharmacological Implications

  • Target vs.
  • Target vs.

Spectroscopic and Analytical Comparisons

  • 1H-NMR Profiles :
    • The target’s imidazole protons (δ ~7.6–7.1 ppm) and indole NH (δ ~10–11 ppm) would resemble those in ’s compounds but differ from benzimidazole analogs (δ ~8.0–8.5 ppm for fused aromatic protons) .
  • ESI-MS Data :
    • Molecular ion peaks for the target (if similar to ’s compounds) would likely appear in the range of m/z 450–500, depending on its exact molecular weight .

Biological Activity

N,N-diethyl-2-[3-({[3-(1H-imidazol-1-yl)propyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide is a complex compound with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an indole core, which is known for its diverse biological activities, including anticancer and antimicrobial properties. The presence of the imidazole ring further enhances its pharmacological profile, as imidazole derivatives are recognized for their roles in various therapeutic areas.

Antiviral Activity

Research has indicated that imidazole derivatives exhibit significant antiviral properties. For instance, compounds similar to this compound have been shown to inhibit viral replication in vitro. A study highlighted that certain N-heterocycles demonstrated effective inhibition against respiratory syncytial virus (RSV) with EC50 values ranging from 5 to 28 μM, suggesting that modifications in the molecular structure could enhance antiviral efficacy .

Anticancer Activity

Indole derivatives have been extensively studied for their anticancer properties. The compound's structure suggests potential activity against various cancer cell lines. A related study demonstrated that indole-based compounds could induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. Research indicates that imidazole-containing compounds can act as selective antagonists at serotonin receptors, which are implicated in various psychotic disorders and migraines . This suggests that this compound may have therapeutic applications in neurology.

Case Studies and Research Findings

StudyCompound TestedBiological ActivityKey Findings
1Imidazole DerivativesAntiviralInhibited RSV with EC50 values of 5–28 μM
2Indole DerivativesAnticancerInduced apoptosis via caspase activation
3N-HeterocyclesEnzyme InhibitionSelective antagonism at serotonin receptors

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